molecular formula C21H14F5NOS B2710518 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide CAS No. 338398-64-4

2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide

Cat. No.: B2710518
CAS No.: 338398-64-4
M. Wt: 423.4
InChI Key: DEXHDCBIICKOKJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H14F5NOS and a molecular weight of 423.4 g/mol. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. Similar compounds include:

  • 2,6-difluorobenzamide
  • N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
  • 2,6-difluoro-N-[4-phenyl]benzamide

Properties

IUPAC Name

2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F5NOS/c22-17-5-2-6-18(23)19(17)20(28)27-15-9-7-13(8-10-15)12-29-16-4-1-3-14(11-16)21(24,25)26/h1-11H,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXHDCBIICKOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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